6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a carboxylic acid group, and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions
6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in biochemical studies.
Medicine: Its potential therapeutic properties are explored in medicinal chemistry for drug development.
Mechanism of Action
The mechanism of action of 6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The compound may modulate signaling pathways and influence cellular processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
- 11,17-dihydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl dihydrogen phosphate
Uniqueness
The uniqueness of 6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific structural features, such as the combination of hydroxyl, carboxylic acid, and cyclopenta[a]phenanthrene moieties. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C27H36O11 |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35) |
InChI Key |
ROILWZCHYLNVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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